1-(4-Trifluoromethylphenyl)allylamine
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Overview
Description
1-(4-Trifluoromethylphenyl)allylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an allylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylphenyl)allylamine typically involves the allylation of 4-trifluoromethylphenylamine. One common method includes the use of allyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . Another approach involves the palladium-catalyzed allylic amination of allylic alcohols with 4-trifluoromethylphenylamine, which provides high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid catalysts, such as MoO3/TiO2, has been reported to improve the yield and selectivity of the desired product . Additionally, biocatalytic methods employing ω-transaminases have been explored for the asymmetric synthesis of chiral amines, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethylphenyl)allylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the allylamine group to saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like allyl halides and bases (e.g., NaH, K2CO3) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Trifluoromethylphenyl)allylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)allylamine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in fungicidal effects .
Comparison with Similar Compounds
Similar Compounds
Naftifine: An allylamine antifungal agent that also inhibits squalene epoxidase.
Terbinafine: Another allylamine with similar antifungal properties, widely used in clinical settings.
Butenafine: A benzylamine antifungal agent with a similar mechanism of action.
Uniqueness
1-(4-Trifluoromethylphenyl)allylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLJBHRAVBSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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